Cas no 847616-85-7 (Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II))

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) structure
847616-85-7 structure
Nombre del producto:Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
Número CAS:847616-85-7
MF:C24H18Cl2N2Pd2
Megavatios:618.159120082855
MDL:MFCD22200542
CID:2200307
PubChem ID:160871260

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) Propiedades químicas y físicas

Nombre e identificación

    • chloro(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dimer
    • Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
    • Bis[2'-(amino-κN)[1,1'-biphenyl]-2-yl-κ
    • chloro(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dimer
    • Bis[2′-(amino-κN)[1,1′-biphenyl]-2-yl-κ
    • D4191
    • Palladium(2+);2-phenylaniline;dichloride
    • Bis[2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]di-μ-chlorodipalladium (ACI)
    • 847616-85-7
    • Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
    • MDL: MFCD22200542
    • Renchi: 1S/2C12H9N.2ClH.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9,13H;2*1H;;/q2*-1;;;2*+3/p-2
    • Clave inchi: RXEACEXOBDYIPF-UHFFFAOYSA-L
    • Sonrisas: [Cl-]1[Pd+2]2(NC3=C(C=CC=C3)C3=C2C=CC=C3)[Cl-][Pd+2]21NC1=C(C=CC=C1)C1=C2C=CC=C1

Atributos calculados

  • Calidad precisa: 613.87600
  • Masa isotópica única: 617.90731g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 2
  • Complejidad: 266
  • Recuento de unidades de unión covalente: 6
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52

Propiedades experimentales

  • Punto de fusión: 207°C(lit.)
  • PSA: 0.00000
  • Logp: 7.12500
  • Sensibilidad: air sensitive

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) Información de Seguridad

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D771519-1g
Di-Mu-chlorobis(2'-aMino-1,1'-biphenyl-2-yl-C,N)dipalladiuM(II)
847616-85-7 97.0%
1g
$150 2024-06-06
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601410-250mg
Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
847616-85-7 98%
250mg
¥181.0 2024-07-19
Chemenu
CM102791-5g
Chloro(2'-amino-1,1'-biphenyl-2-yl)palladium(II)dimer
847616-85-7 98%
5g
$591 2021-08-06
eNovation Chemicals LLC
D771519-5g
Di-Mu-chlorobis(2'-aMino-1,1'-biphenyl-2-yl-C,N)dipalladiuM(II)
847616-85-7 97.0%
5g
$325 2024-06-06
abcr
AB355954-1 g
Chloro(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dimer, 98%; .
847616-85-7 98%
1 g
€96.00 2023-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601410-1g
Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
847616-85-7 98%
1g
¥719.0 2024-07-19
Ambeed
A245006-5g
Chloro(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dimer
847616-85-7 98%
5g
$302.0 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY055975-1g
Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)
847616-85-7 ≥98%
1g
¥716.0 2023-09-15
Aaron
AR00G5LJ-5g
DI-MU-CHLOROBIS(2'-AMINO-1,1'-BIPHENYL-2-YL-C,N)DIPALLADIUM(II)
847616-85-7 98%
5g
$315.00 2025-01-24
Aaron
AR00G5LJ-100mg
DI-MU-CHLOROBIS(2'-AMINO-1,1'-BIPHENYL-2-YL-C,N)DIPALLADIUM(II)
847616-85-7 98%
100mg
$21.00 2025-01-24

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Palladium diacetate Solvents: Tetrahydrofuran ;  75 min, 60 °C
Referencia
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid
Molander, Gary A.; Trice, Sarah L. J.; Kennedy, Steven M.; Dreher, Spencer D.; Tudge, Matthew T., Journal of the American Chemical Society, 2012, 134(28), 11667-11673

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Palladium chloride ,  Sodium chloride Solvents: Methanol ;  7 d, rt
Referencia
Synthesis and characterization of 2-phenylaniline cyclopalladated complexes
Karami, Kazem; Rizzoli, Corrado; Rahimi, Naser, Transition Metal Chemistry (Dordrecht, 2011, 36(8), 841-846

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Palladium chloride ,  Sodium chloride Solvents: Methanol ;  1 w, rt
Referencia
The cyclopalladation reaction of 2-phenylaniline revisited
Albert, Joan; Granell, Jaume; Zafrilla, Javier; Font-Bardia, Merce; Solans, Xavier, Journal of Organometallic Chemistry, 2005, 690(2), 422-429

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ;  75 min, rt → 60 °C
Referencia
Design and preparation of new palladium precatalysts for C-C and C-N cross-coupling reactions
Bruno, Nicholas C.; Tudge, Matthew T.; Buchwald, Stephen L., Chemical Science, 2013, 4(3), 916-920

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Palladium chloride ,  Sodium chloride Solvents: Methanol ;  9 d, rt
Referencia
Reactivity of cyclopalladated compounds derived from biphenyl-2-ylamine towards carbon monoxide, tbutyl isocyanide and alkynes
Albert, Joan; D'Andrea, Lucia; Granell, Jaume; Zafrilla, Javier; Font-Bardia, Merce; et al, Journal of Organometallic Chemistry, 2007, 692(22), 4895-4902

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Palladium diacetate Solvents: Tetrahydrofuran ;  60 °C
Referencia
Facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes
Schmink, Jason R.; Tudge, Matthew T., Tetrahedron Letters, 2013, 54(1), 15-20

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Palladium chloride Solvents: Methanol ;  24 h, rt
Referencia
Palladium-catalyzed primary amine-directed regioselective mono- and di-alkynylation of biaryl-2-amines
Jiang, Guangbin; Hu, Weigao; Li, Jianxiao; Zhu, Chuanle; Wu, Wanqing; et al, Chemical Communications (Cambridge, 2018, 54(14), 1746-1749

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Palladium chloride ,  Sodium chloride Solvents: Methanol ;  7 d, rt
Referencia
Synthesis, electronic structure and molecular docking of new organometallic palladium (II) complexes with intercalator ligands: The influence of bridged ligands on enhanced DNA/serum protein binding and in vitro antitumoral activity
Karami, Kazem; Lighvan, Zohreh Mehri; Jahromi, Maryam Dehdashti; Lipkowski, Janusz; Momtazi-borojeni, Amir Abbas, Journal of Organometallic Chemistry, 2017, 827, 1-14

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Palladium chloride ,  Sodium chloride Solvents: Water ;  7 d, rt
Referencia
Spectral and molecular docking studies of nucleic acids/protein binding interactions of a novel organometallic palladium (II) complex containing bioactive PTA ligands: Its synthesis, anticancer effects and encapsulation in albumin nanoparticles
Lighvan, Zohreh Mehri ; Khonakdar, Hossein Ali; Heydari, Abolfazl; Rafiee, Mina; Jahromi, Maryam Dehdashti; et al, Applied Organometallic Chemistry, 2020, 34(10),

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) Raw materials

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) Preparation Products

Clasificación relacionada

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:847616-85-7)Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
A961321
Pureza:99%
Cantidad:5g
Precio ($):272.0